molecular formula C5H12N2O B179008 (S)-(1-Aminopyrrolidin-2-yl)methanol CAS No. 127221-89-0

(S)-(1-Aminopyrrolidin-2-yl)methanol

Cat. No.: B179008
CAS No.: 127221-89-0
M. Wt: 116.16 g/mol
InChI Key: OQSFVLZVNOBDDJ-YFKPBYRVSA-N
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Description

(S)-(1-Aminopyrrolidin-2-yl)methanol is a chiral compound with a pyrrolidine ring, an amino group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-(1-Aminopyrrolidin-2-yl)methanol can be synthesized through several methods. One common approach involves the reduction of (S)-1-pyrrolidine-2-carboxylic acid using a reducing agent such as lithium aluminum hydride. The reaction typically occurs in an anhydrous solvent like tetrahydrofuran under controlled temperature conditions to ensure the desired stereochemistry is maintained.

Industrial Production Methods

Industrial production of this compound often involves catalytic hydrogenation of the corresponding nitrile or imine intermediates. This process is carried out under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-(1-Aminopyrrolidin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted pyrrolidines.

Scientific Research Applications

(S)-(1-Aminopyrrolidin-2-yl)methanol has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role as a ligand in enzyme-catalyzed reactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-(1-Aminopyrrolidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    ®-(1-Aminopyrrolidin-2-yl)methanol: The enantiomer of (S)-(1-Aminopyrrolidin-2-yl)methanol, which may exhibit different biological activities and properties.

    (S)-1-Pyrrolidine-2-carboxylic acid: A precursor in the synthesis of this compound.

    (S)-2-Pyrrolidinone: A structurally similar compound with different functional groups.

Uniqueness

This compound is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological targets

Properties

IUPAC Name

[(2S)-1-aminopyrrolidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c6-7-3-1-2-5(7)4-8/h5,8H,1-4,6H2/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQSFVLZVNOBDDJ-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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